4-Benzyloxy-5-bromo-1h-indazole
Overview
Description
4-Benzyloxy-5-bromo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a benzyloxy group at the 4-position and a bromine atom at the 5-position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that indazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the specific target would depend on the particular biological activity being expressed.
Mode of Action
For instance, some indazole derivatives can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial or viral replication, and more .
Result of Action
Given the broad range of biological activities associated with indazole derivatives, the effects could include inhibition of enzyme activity, alteration of receptor signaling, interference with cellular processes, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-5-bromo-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-benzyloxy-1H-indazole.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-5-bromo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the indazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in dichloromethane (DCM).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 4-Benzyloxy-5-bromo-1H-indazole is used as a building block in organic synthesis, particularly in the development of complex heterocyclic compounds.
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the production of various biologically active molecules .
Comparison with Similar Compounds
4-Benzyloxy-1H-indazole: Lacks the bromine atom at the 5-position, which may result in different reactivity and biological activity.
5-Bromo-1H-indazole:
Uniqueness: 4-Benzyloxy-5-bromo-1H-indazole is unique due to the combined presence of the benzyloxy and bromo groups, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives .
Properties
IUPAC Name |
5-bromo-4-phenylmethoxy-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-7-13-11(8-16-17-13)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQCJLQVVXXLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2C=NN3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288287 | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-66-5 | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850363-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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